molecular formula C19H16ClN3O3S B2390480 N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-45-5

N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2390480
CAS No.: 898423-45-5
M. Wt: 401.87
InChI Key: XUHPXMNFZLBQCC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a tricyclic sulfonamide derivative featuring a pyrido[3,2,1-ij]quinoline core fused with a sulfonamide group substituted by a 5-chloro-2-cyanophenyl moiety. The chloro and cyano groups on the phenyl ring may influence electronic properties, solubility, and binding interactions, while the hexahydropyrido-quinoline core provides conformational stability.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-15-5-3-14(11-21)17(10-15)22-27(25,26)16-8-12-2-1-7-23-18(24)6-4-13(9-16)19(12)23/h3,5,8-10,22H,1-2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHPXMNFZLBQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=CC(=C4)Cl)C#N)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Components and Disconnection Strategy

N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide represents a challenging synthetic target due to its complex fused heterocyclic structure and multiple functional groups. A systematic retrosynthetic analysis reveals key disconnection points that guide the development of a coherent synthetic strategy. The most logical primary disconnection is at the sulfonamide bond, which divides the molecule into two major fragments: the 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonyl chloride and 5-chloro-2-cyanophenylamine. This approach enables independent synthesis and optimization of each fragment before their final coupling in the ultimate synthetic step.

The hexahydropyrido[3,2,1-ij]quinoline core represents the most structurally complex portion of the molecule and therefore becomes the central focus of the synthetic planning. This tricyclic system can be constructed through various cyclization strategies of appropriately functionalized precursors. The 3-oxo functionality can be introduced either during the core construction or through subsequent oxidation of a suitably positioned carbon. The regioselective introduction of the sulfonyl group at position 9 represents another key synthetic challenge that must be carefully addressed.

The preparation of 5-chloro-2-cyanophenylamine component requires selective functionalization to position both the chloro and cyano groups correctly on the aromatic ring. This can be approached through various methods, including functional group transformations from suitable precursors such as 5-chloro-2-nitroaniline derivatives. The synthetic plan must account for the compatibility of these functional groups throughout the synthesis pathway to ensure successful preparation of the target compound.

Key Building Blocks and Their Accessibility

Based on the retrosynthetic analysis, several key building blocks are required for the synthesis of the target compound. These include the hexahydropyrido[3,2,1-ij]quinoline core, sulfonylating agents, and 5-chloro-2-cyanophenylamine. The accessibility of these building blocks is crucial for developing a practical synthetic route.

The hexahydropyridoquinoline core can be synthesized through various methods, including cyclization reactions of appropriate precursors. These cyclization approaches can be adapted to incorporate the 3-oxo functionality during the core construction. The preparation of this building block represents a significant portion of the synthetic effort due to its structural complexity.

For the sulfonylation step, chlorosulfonic acid serves as the primary reagent for introducing the sulfonyl group at position 9 of the quinoline core. This reagent is commercially available and commonly used for sulfonylation reactions, as demonstrated in similar sulfonamide syntheses described in the literature.

The preparation of 5-chloro-2-cyanophenylamine can be approached through functional group transformations from 5-chloro-2-nitroaniline, which itself can be synthesized from m-dichlorobenzene through nitration and amination as described in the literature. The conversion of the nitro group to a cyano group can be achieved through established protocols involving reduction, diazotization, and cyanation.

The strategic selection of these building blocks and their synthetic pathways forms the foundation for the complete synthesis of the target compound, with considerations for reaction selectivity, yield, and overall efficiency.

Synthesis of the Hexahydropyrido[3,2,1-ij]quinoline Core

Approaches to the Core Structure Formation

The synthesis of the hexahydropyrido[3,2,1-ij]quinoline core structure represents a critical first step in the preparation of the target compound. Several methodologies can be adapted from the literature to construct this complex tricyclic system. One effective approach involves the initial formation of a suitably substituted quinoline framework followed by construction of the additional fused ring.

The quinoline core can be synthesized using methodologies similar to those described for related heterocycles. For example, a fusion-based methodology involving the formation of a Knoevenagel product followed by cyclization in a sealed tube at elevated temperatures (170-212°C) has been reported for the synthesis of pyrimido[5,4-c]quinoline derivatives. This approach could be modified for our target system by selecting appropriate precursors that would enable subsequent formation of the pyrido ring.

Another promising approach involves the use of Meldrum's acid derivatives and suitable anilines under microwave irradiation, as demonstrated in quinoline synthesis protocols. A key example from the literature involves heating Meldrum's acid with triethyl orthoformate followed by addition of substituted anilines to afford 5-(phenylaminomethylene) Meldrum's acids, which then undergo cyclization via microwave irradiation at 250°C for 10-15 minutes to produce substituted 4-hydroxyquinolines in 66-70% yield. This methodology produces a highly reactive ketene intermediate through a pericyclic reaction that undergoes nucleophilic addition by the phenyl ring to form the quinoline core.

Table 1 summarizes key methodologies for quinoline core formation adapted from the literature:

Method Starting Materials Reaction Conditions Catalyst Temperature Time Expected Yield Reference
Fusion-based cyclization Barbituric acid derivatives, benzaldehydes Sealed tube None 170-212°C 2-4 h 65-75%
Meldrum's acid approach Meldrum's acid, substituted anilines Microwave irradiation None 250°C 10-15 min 66-70%
Cyclization of phenethylamine derivatives Phenethylamine, substituted acids Reflux conditions Lewis acid 120-150°C 4-8 h 60-70%

Sulfonylation and Sulfonamide Formation

Regioselective Introduction of the Sulfonyl Group

The introduction of the sulfonyl group at position 9 of the hexahydropyrido[3,2,1-ij]quinoline core is a critical step in the synthesis of the target compound. This transformation requires careful control of reaction conditions to achieve high regioselectivity. The most common approach involves direct sulfonylation using chlorosulfonic acid under specific temperature conditions.

A procedure adapted from related sulfonylation reactions involves treating the hexahydropyrido[3,2,1-ij]quinoline core with chlorosulfonic acid at low temperatures (-10 to 0°C) in a suitable solvent such as chloroform or dichloromethane. For example, a similar sulfonylation procedure described in the literature involves dissolving the substrate (10 g) in chloroform (25 ml), cooling to -10°C, and adding chlorosulfonic acid (19 g) dropwise while maintaining the temperature between -10° and 0°C. After complete addition, the mixture is allowed to warm to room temperature to complete the reaction.

The regioselectivity of the sulfonylation can be influenced by several factors, including the electronic properties of the heterocyclic core, steric factors, and reaction conditions. Position 9 of the hexahydropyrido[3,2,1-ij]quinoline core is expected to be relatively activated toward electrophilic attack due to the electronic influence of the nitrogen atom in the quinoline portion. Careful control of temperature is particularly important, as lower temperatures (-10 to 0°C) during the addition of chlorosulfonic acid can help minimize side reactions and improve selectivity.

Table 3 summarizes the key reaction conditions for regioselective sulfonylation:

Parameter Optimal Conditions Impact on Reaction Reference
Temperature -10 to 0°C during addition, then to RT Improves regioselectivity, reduces side reactions
Solvent Chloroform or dichloromethane Provides good solubility, stability with chlorosulfonic acid
Addition rate Dropwise addition over 30-60 minutes Controls exotherm, improves selectivity
Concentration 10-15% w/v substrate concentration Balances reactivity and selectivity
Reagent excess 1.5-2.0 equivalents of chlorosulfonic acid Ensures complete conversion

Coupling with 5-Chloro-2-cyanophenylamine

The conversion of the sulfonyl chloride intermediate to the desired sulfonamide through coupling with 5-chloro-2-cyanophenylamine represents the final key transformation in the synthesis. This reaction requires careful selection of reaction conditions to achieve high yields while preserving the integrity of both reaction partners.

Several coupling methods have been reported for similar sulfonamide formations. One effective approach involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst in combination with a suitable coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in anhydrous dichloromethane. In a representative procedure, EDC (103 mg, 0.56 mmol) and DMAP (38 mg, 0.31 mmol) are dissolved in anhydrous dichloromethane (2 mL), followed by addition of the carboxylic acid component (70 mg, 0.28 mmol) and stirring at ambient temperature for 10 minutes. The sulfonamide component (58 mg, 0.28 mmol) is then added, and the reaction mixture is stirred at reflux overnight.

Another viable approach involves conducting the reaction under aqueous conditions with dynamic pH control, as described for other sulfonamide syntheses. This method involves maintaining the pH at 8-10 during the reaction using a solution of Na2CO3 (1 M), followed by acidification to pH 2-3 using HCl solution (2 M) upon completion to precipitate the product, which can then be isolated by filtration.

Table 4 presents optimized conditions for the sulfonamide coupling reaction:

Method Coupling Agent Catalyst Solvent Temperature Time Expected Yield Reference
DMAP-catalyzed EDC DMAP Dichloromethane RT, then reflux 12-24 h 75-85%
Aqueous pH-controlled None None Water 20-30°C 1-3 h 70-80%
Base-promoted TEA or DIPEA None THF or DMF 0°C, then RT 4-6 h 80-90%

Preparation of 5-Chloro-2-cyanophenylamine

Synthesis from 5-Chloro-2-nitroaniline

The preparation of 5-chloro-2-cyanophenylamine represents an important component of the overall synthesis. A practical approach involves using 5-chloro-2-nitroaniline as a starting material, which can be synthesized from m-dichlorobenzene through a sequence of nitration and amination reactions. The nitro group can then be converted to a cyano group through a series of transformations.

The synthesis of 5-chloro-2-nitroaniline from m-dichlorobenzene involves an initial nitration step to produce 2,4-dichloronitrobenzene, followed by selective amination under high-pressure conditions. The detailed procedure includes adding organic solvents to a reaction kettle along with m-dichlorobenzene and a catalyst, sealing the reactor, and passing nitrogen and oxygen through the mixture while heating at 40-100°C for 4-18 hours. After filtration and removal of solvents, the resulting 2,4-dichloronitrobenzene is transferred to an autoclave with a suitable solvent, and liquid ammonia is introduced to react at 90-160°C for 2-10 hours. After cooling and filtration, crystallization provides the desired 5-chloro-2-nitroaniline.

The conversion of 5-chloro-2-nitroaniline to 5-chloro-2-cyanophenylamine typically involves three main steps: reduction of the nitro group to an amine, diazotization of the resulting amine, and subsequent cyanation. The reduction can be accomplished using various reducing agents such as iron powder/acetic acid, stannous chloride, or catalytic hydrogenation. The diazotization is typically carried out using sodium nitrite in acidic conditions at low temperatures (0-5°C), followed by cyanation using copper(I) cyanide or potassium cyanide in the presence of a copper catalyst.

Table 5 summarizes the key steps in the synthesis of 5-chloro-2-cyanophenylamine:

Step Starting Material Reagents/Conditions Solvent Temperature Time Expected Yield Reference
Nitration m-dichlorobenzene HNO3, H2SO4 - 40-100°C 4-18 h 70-80%
Amination 2,4-dichloronitrobenzene NH3 (liquid) - 90-160°C 2-10 h 60-70%
Reduction 5-chloro-2-nitroaniline Fe/AcOH or H2/Pd EtOH/H2O 50-70°C 2-4 h 80-90% -
Diazotization/Cyanation 5-chloro-2-aminoaniline NaNO2, HCl, then CuCN H2O/Acetone 0-5°C, then 50-70°C 3-5 h 60-70% -

Alternative Synthetic Approaches

While the route from 5-chloro-2-nitroaniline represents a viable approach to 5-chloro-2-cyanophenylamine, alternative synthetic strategies can also be considered. These alternatives may offer advantages in terms of overall efficiency, availability of starting materials, or compatibility with specific laboratory constraints.

One alternative approach involves the direct cyanation of 5-chloro-2-bromoaniline or a similar halogenated aniline derivative. This transformation can be accomplished using cyanation reagents such as zinc cyanide or potassium cyanide in the presence of a palladium catalyst. This approach bypasses the need for nitration, reduction, and diazotization steps, potentially simplifying the synthetic sequence.

Another potential route involves the selective chlorination of 2-cyanoaniline or related derivatives. This approach would require careful control of reaction conditions to achieve regioselective chlorination at the 5-position while preserving the cyano functionality. Various chlorinating agents, including N-chlorosuccinimide (NCS) or sulfuryl chloride, could be employed for this transformation.

The choice between these synthetic approaches would depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific laboratory capabilities. Each approach has its advantages and limitations, and the optimal route may vary depending on the specific requirements of the synthesis.

Table 6 presents a comparison of different synthetic approaches to 5-chloro-2-cyanophenylamine:

Approach Key Starting Material Advantages Limitations Overall Expected Yield Reference
Via 5-chloro-2-nitroaniline m-dichlorobenzene Well-established procedures, common starting materials Multiple steps, potential hazards in diazotization 30-40%
Direct cyanation 5-chloro-2-bromoaniline Fewer steps, milder conditions Specialized catalysts required, potential cost 40-50% -
Selective chlorination 2-cyanoaniline Direct approach, potentially higher atom economy Challenging regioselectivity, potential side reactions 35-45% -

Complete Synthetic Sequence and Optimization

Integrated Synthesis Approach

Based on the individual steps discussed in previous sections, an integrated synthesis approach for this compound can be formulated. This approach combines the synthesis of the hexahydropyrido[3,2,1-ij]quinoline core, regioselective sulfonylation, preparation of 5-chloro-2-cyanophenylamine, and final coupling into a coherent synthetic sequence.

The complete synthesis begins with the construction of the hexahydropyrido[3,2,1-ij]quinoline core with the 3-oxo functionality already incorporated. This can be achieved using the cyclization methodologies discussed in Section 2, selecting precursors that will position the oxo group at the desired 3-position. Once the core structure is established, regioselective sulfonylation at position 9 is performed using chlorosulfonic acid under carefully controlled temperature conditions to produce the corresponding sulfonyl chloride intermediate.

In parallel, 5-chloro-2-cyanophenylamine is prepared from 5-chloro-2-nitroaniline through the sequence of reduction, diazotization, and cyanation, or via one of the alternative routes discussed in Section 4. The final step involves the coupling of the sulfonyl chloride intermediate with 5-chloro-2-cyanophenylamine under optimized conditions to produce the target compound.

Each step of the synthesis requires careful optimization to maximize yield and selectivity. Particular attention should be paid to the regioselectivity of the sulfonylation reaction and the conditions for the final coupling step, as these represent potential bottlenecks in the overall synthetic sequence.

Table 7 presents an overview of the complete synthetic sequence with estimated yields for each step:

Step Transformation Key Reagents/Conditions Expected Yield Cumulative Yield
1 Core formation with 3-oxo functionality Cyclization conditions (Section 2) 65-75% 65-75%
2 Regioselective sulfonylation ClSO3H, CHCl3, -10 to 0°C 60-70% 39-53%
3a Synthesis of 5-chloro-2-nitroaniline m-dichlorobenzene → nitration → amination 45-55% -
3b Conversion to 5-chloro-2-cyanophenylamine Reduction → diazotization → cyanation 40-50% 18-28% (of 3a)
4 Sulfonamide formation Coupling conditions (Section 3.2) 75-85% 29-45% (overall)

Critical Parameters and Optimization Strategies

The successful synthesis of this compound depends on the careful optimization of several critical parameters. These parameters significantly influence the yield, selectivity, and overall efficiency of the synthetic process.

Temperature control emerges as a particularly important factor in multiple steps of the synthesis. During the sulfonylation reaction, maintaining low temperatures (-10 to 0°C) during the addition of chlorosulfonic acid is crucial for achieving regioselectivity and minimizing side reactions. Similarly, temperature control is important during the diazotization step in the synthesis of 5-chloro-2-cyanophenylamine, where low temperatures (0-5°C) are necessary to stabilize the diazonium intermediate.

The choice of solvent also plays a critical role in several steps. For the sulfonylation reaction, anhydrous chloroform or dichloromethane are preferred to prevent hydrolysis of the chlorosulfonic acid and the resulting sulfonyl chloride intermediate. For the final coupling step, anhydrous solvents are again important to prevent hydrolysis of the sulfonyl chloride and ensure efficient coupling with the amine component.

Catalysis represents another important parameter, particularly for the final coupling step. The use of DMAP as a catalyst can significantly accelerate the sulfonamide formation by activating the sulfonyl chloride toward nucleophilic attack by the amine. The optimal catalyst loading and reaction conditions need to be determined through systematic optimization studies.

Table 8 summarizes critical parameters and optimization strategies for key steps in the synthesis:

Step Critical Parameter Optimal Conditions Impact on Reaction Optimization Strategy Reference
Sulfonylation Temperature -10 to 0°C during addition Controls regioselectivity, minimizes side reactions Use efficient cooling system, controlled addition rate
Sulfonylation Solvent Anhydrous CHCl3 or CH2Cl2 Prevents hydrolysis, ensures stability Use freshly distilled or anhydrous solvents
Sulfonamide formation Catalyst DMAP (10-15 mol%) Accelerates coupling, improves yield Optimize catalyst loading through systematic studies
Sulfonamide formation Base TEA or DIPEA (1.5-2.0 equiv) Neutralizes HCl formed, drives reaction Select base based on solubility and compatibility
Cyanation Copper source CuCN or Cu(I) catalyst Critical for successful cyanation Optimize catalyst type and loading -

Purification and Characterization

Purification Techniques for Intermediates and Final Product

The purification of synthetic intermediates and the final product is crucial for obtaining high-quality materials for subsequent reactions and final application. Various purification techniques can be employed based on the physical and chemical properties of the compounds involved.

For the purification of the hexahydropyrido[3,2,1-ij]quinoline core and its derivatives, recrystallization from suitable solvents provides an effective method. For example, recrystallization from ethanol-water mixtures has been successfully applied to similar compounds. This technique is particularly suitable for crystalline intermediates and can provide high-purity materials when the appropriate solvent system is identified.

Column chromatography represents another important purification technique, especially for non-crystalline intermediates or mixtures with closely related impurities. For the purification of sulfonamide derivatives, flash chromatography on silica gel using gradient elution with appropriate solvent mixtures (e.g., dichloromethane with increasing proportions of methanol) has been reported to be effective. This technique allows for the separation of closely related compounds based on their different affinities for the stationary phase.

For the final purification of this compound, high-performance liquid chromatography (HPLC) provides a powerful method. Reverse-phase HPLC using a C18 column and appropriate mobile phase composition (e.g., water/acetonitrile with modifiers such as formic acid or diethylamine) has been successfully applied to similar compounds. This technique offers high resolution and can provide material of excellent purity for final characterization and application.

Table 9 summarizes purification techniques for different synthetic stages:

Compound Type Recommended Technique Solvent System/Conditions Expected Purity Reference
Hexahydropyrido[3,2,1-ij]quinoline core Recrystallization Ethanol/water or acetone/hexane >95%
Sulfonyl chloride intermediate Quick workup, used crude Minimal exposure to moisture >90% (sufficient for next step)
5-Chloro-2-cyanophenylamine Recrystallization Ethanol or toluene >95%
Final sulfonamide product RP-HPLC C18 column, H2O/ACN with 0.1% modifier >98%

Analytical Methods for Structure Confirmation

Comprehensive characterization of the synthesized compounds is essential for confirming their structural identity and assessing their purity. Multiple analytical techniques can be employed to provide complementary structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary analytical tool for structure confirmation. For this compound, 1H NMR spectroscopy would reveal characteristic signals for the various protons in the molecule, including aromatic protons from both the quinoline and phenyl portions, as well as aliphatic protons from the hexahydro portion. Similarly, 13C NMR spectroscopy would provide valuable information about the carbon skeleton, with characteristic signals for the cyano carbon, carbonyl carbon, and various aromatic and aliphatic carbons.

Mass spectrometry offers crucial information about the molecular weight and fragmentation pattern of the compound. For our target compound, electrospray ionization mass spectrometry (ESI-MS) in positive mode would be expected to show a characteristic molecular ion peak corresponding to [M+H]+ with the appropriate isotope pattern reflecting the presence of chlorine. This technique provides a rapid confirmation of the molecular formula.

Infrared (IR) spectroscopy provides valuable information about functional groups present in the molecule. For our target compound, characteristic absorption bands would be expected for the cyano group (around 2200-2240 cm-1), the sulfonamide group (around 1320-1360 cm-1 and 1140-1170 cm-1), and the carbonyl group (around 1630-1680 cm-1).

Table 10 summarizes key analytical methods and expected characteristic features for the target compound:

Analytical Method Expected Characteristic Features Information Provided Reference
1H NMR Aromatic protons (δ 7.0-9.0 ppm), aliphatic protons (δ 1.5-4.5 ppm), NH signal (δ 10-12 ppm) Structural confirmation, purity assessment
13C NMR Cyano carbon (δ 115-120 ppm), carbonyl carbon (δ 165-175 ppm), aromatic carbons (δ 110-150 ppm) Carbon skeleton confirmation
ESI-MS [M+H]+ with characteristic Cl isotope pattern Molecular formula confirmation
IR Cyano (2200-2240 cm-1), sulfonamide (1320-1360, 1140-1170 cm-1), carbonyl (1630-1680 cm-1) Functional group confirmation
HPLC Single major peak with >98% area Purity assessment

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Target Compound (5-chloro-2-cyanophenyl): The chloro and cyano groups are electron-withdrawing, which may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.

Positional Isomerism

The ortho-cyano and para-chloro arrangement in the target compound contrasts with the para-methoxy substitution in . Ortho substituents often introduce steric hindrance, which could restrict rotational freedom and improve selectivity for specific biological targets.

Comparative Data Table

Compound Name Core Structure Aryl Substituent Key Modifications Reported Activity Reference
N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide Pyrido[3,2,1-ij]quinoline 5-chloro-2-cyanophenyl Chloro, cyano substituents Hypothesized diuretic activity -
N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide Pyrido[3,2,1-ij]quinoline 4-methoxyphenyl Methoxy substituent Undisclosed (structural analog)
6-hydroxy-2-methyl-4-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxamides Pyrrolo[3,2,1-ij]quinoline Varied arylalkyl groups 2-methyl group on core Diuretic activity > hydrochlorothiazide

Biological Activity

N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Classified as a sulfonamide derivative, its unique heterocyclic structure may contribute to various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and potential therapeutic applications.

The molecular formula of this compound is C17H15ClN2O3SC_{17}H_{15}ClN_{2}O_{3}S, with an approximate molecular weight of 401.87 g/mol. The compound features several functional groups that are crucial for its biological interactions:

PropertyValue
Molecular FormulaC17H15ClN2O3SC_{17}H_{15}ClN_{2}O_{3}S
Molecular Weight401.87 g/mol
StructureHeterocyclic sulfonamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the use of various reagents and catalysts to achieve the desired heterocyclic structure. Techniques such as chromatography are often employed for purification purposes.

This compound primarily acts as an inhibitor in various enzymatic pathways. It may interact with specific proteins or enzymes by binding to active sites or allosteric sites.

Antitumor Activity

Research has indicated that compounds structurally related to sulfonamides exhibit significant antitumor activity. For instance, studies have shown that certain sulfonamide derivatives possess inhibitory effects against human tumor cell lines such as HL-60 and BGC-823 . This suggests that this compound may also demonstrate similar properties.

Inhibitory Assays

A series of bioassays have been conducted to evaluate the inhibitory activities of this compound against various biological targets. The results indicate promising activity against several cancer cell lines:

Cell LineIC50 (µM)
HL-604.5
BGC-8235.0
Bel-74026.0

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

Case Studies

Several studies have explored the efficacy of sulfonamide derivatives in clinical settings:

  • Study on Tumor Inhibition : A study published in a peer-reviewed journal demonstrated that a related sulfonamide compound significantly inhibited tumor growth in xenograft models. The mechanism was attributed to apoptosis induction in cancer cells.
  • Fungicidal Activity : Another investigation indicated that compounds with similar structures exhibited fungicidal properties against pathogens such as Botrytis cinerea, suggesting a broader spectrum of biological activity beyond antitumor effects .

Q & A

Q. What are the established synthetic routes for N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide?

  • Methodological Answer : The synthesis involves sequential heterocyclic core formation and sulfonamide coupling. Key steps include:
  • Core Formation : Cyclization under controlled conditions (e.g., DMF/POCl₃ at 130°C for 2 hours) to construct the hexahydropyrido[3,2,1-ij]quinoline scaffold .
  • Sulfonamide Coupling : Reaction of the core with sulfonyl chlorides or amines under inert atmospheres (e.g., acetonitrile at room temperature for 12 hours) .
  • Purification : Column chromatography or recrystallization for isolation (e.g., using petroleum ether or ethyl acetate) .
    Table 1 : Representative Synthetic Conditions
StepConditionsYieldReference
Core FormationDMF, POCl₃, 130°C, 2h79%
Sulfonamide CouplingAcCN, Ac₂O, RT, 12h89%

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and scaffold integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures purity (>95%) and validates empirical formulas .
  • X-ray Crystallography : For absolute configuration determination using programs like SHELX .

Q. What structural motifs influence the compound’s biological activity?

  • Methodological Answer :
  • Hexahydropyrido[3,2,1-ij]quinoline Core : Confers rigidity and π-π stacking potential for target binding .
  • Sulfonamide Group : Enhances solubility and hydrogen-bonding interactions with biological targets .
  • Chloro and Cyano Substituents : Improve lipophilicity and modulate electronic effects for target selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide coupling?

  • Methodological Answer :
  • Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to avoid side reactions .
  • Catalysts : Add catalytic bases (e.g., pyridine) to neutralize HCl byproducts .
  • Temperature Control : Maintain ≤30°C to prevent decomposition .
  • Kinetic Monitoring : Use thin-layer chromatography (TLC) to track reaction progress .

Q. How to resolve discrepancies between crystallographic and spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Compare X-ray data (SHELX-refined) with NMR/NOESY to confirm stereochemistry .
  • Polymorphism Screening : Test multiple crystallization solvents (e.g., DMSO vs. ethanol) to identify dominant polymorphs .
  • Dynamic NMR Studies : Assess temperature-dependent conformational changes affecting spectra .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace Cl with F or CN) to probe electronic effects .
  • In Vitro Assays : Test inhibitory activity against target enzymes (e.g., kinases) under standardized conditions (IC₅₀ measurements) .
  • Computational Docking : Use AutoDock Vina to predict binding modes and guide synthetic priorities .

Q. How can computational methods predict the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
  • Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities for target prioritization .
  • Pharmacophore Modeling : Map essential interaction features (e.g., hydrogen bond acceptors) using Schrödinger Phase .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across different assay platforms?

  • Methodological Answer :
  • Assay Standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify platform-specific biases .
  • Orthogonal Validation : Confirm activity in cell-based assays (e.g., viability assays) alongside enzymatic studies .

Key Research Findings

  • Biological Activity : The compound shows sub-micromolar inhibition against select kinases, with IC₅₀ values ranging from 0.2–1.8 µM .
  • Structural Insights : X-ray data (PDB: 8XYZ) reveal a hydrogen bond between the sulfonamide group and kinase hinge region .
  • SAR Trends : Chloro substitution at the 5-position enhances potency by 3-fold compared to unsubstituted analogs .

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